molecular formula C25H23FN4O3 B3412780 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940992-35-8

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3412780
CAS No.: 940992-35-8
M. Wt: 446.5 g/mol
InChI Key: HVCCYQDMRMMNHO-FMIVXFBMSA-N
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Description

2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS 940992-35-8) is a chemical compound supplied with a minimum purity of 95% . It has a molecular formula of C25H23FN4O3 and a molecular weight of 446.48 g/mol . This complex molecule features a hybrid architecture built around a central 1,3-oxazole ring, which is a valuable heterocyclic scaffold in medicinal chemistry known for its interactions with a wide range of biological receptors and enzymes . The structure is further elaborated with a (E)-2-(4-ethoxyphenyl)ethenyl group and a 4-(2-fluorobenzoyl)piperazine moiety . Piperazine is a significant pharmaceutical intermediate, and its incorporation into molecular frameworks is known to enhance biological activity . The presence of the carbonitrile group adds a reactive site for further chemical exploration. As a specialized research chemical, this compound is exclusively for laboratory research applications and is not intended for diagnostic, therapeutic, or human use. Researchers can leverage this compound in various fields, including medicinal chemistry for the synthesis of new chemical entities, as a building block in organic synthesis, and for biochemical screening. For identification, its SMILES string is CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N .

Properties

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3/c1-2-32-19-10-7-18(8-11-19)9-12-23-28-22(17-27)25(33-23)30-15-13-29(14-16-30)24(31)20-5-3-4-6-21(20)26/h3-12H,2,13-16H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCCYQDMRMMNHO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.

    Ethenylation and fluorobenzoylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Notable applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the oxazole ring is often associated with anticancer properties, making it a candidate for further exploration in oncology .
  • Antidepressant Properties : The piperazine moiety is commonly found in several antidepressants, suggesting that the compound could be evaluated for similar effects. Research indicates that modifications of piperazine can lead to enhanced serotonin receptor activity, which is crucial for mood regulation.

Neuropharmacology

Research has indicated that compounds containing both oxazole and piperazine structures can interact with neurotransmitter systems. This compound may serve as a lead structure for developing novel neuropharmacological agents targeting conditions such as anxiety and depression .

Material Science

The compound's unique chemical structure also makes it suitable for applications in materials science:

  • Polymer Synthesis : The carbonitrile group can participate in polymerization reactions, potentially leading to new materials with specific mechanical and thermal properties. Research into the synthesis of polymers from similar compounds suggests promising avenues for development .

Case Studies

Several studies have explored the applications of similar compounds, providing insights into the potential of this specific molecule:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated effective inhibition of tumor growth in vitro using derivatives of oxazole compounds .
Study BNeuropharmacologyIdentified potential antidepressant effects through serotonin receptor modulation.
Study CMaterial ScienceExplored polymerization techniques involving carbonitrile groups, resulting in materials with enhanced properties .

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent positions, aromatic systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile Oxazole - 4-Ethoxyphenyl ethenyl
- 2-Fluorobenzoyl piperazine
Enhanced lipophilicity (ethoxy group); potential for selective enzyme inhibition
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile Oxazole - 4-Fluorophenyl
- 4-Fluorobenzoyl piperazine
Higher polarity (dual fluorinated groups); possible metabolic stability
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile Oxazole - 4-Fluorophenyl ethenyl
- 4-Fluorobenzoyl piperazine
Conjugated ethenyl system may improve π-π stacking; reduced steric bulk vs. ethoxy
GLPG1690 (Autotaxin Inhibitor) Imidazopyridine-thiazole - 4-Fluorophenyl
- Piperazine with 3-hydroxyazetidine
Clinical efficacy in fibrosis; optimized pharmacokinetics (reduced CYP3A4 inhibition)

Key Observations :

Substituent Position Effects: The 2-fluorobenzoyl group in the target compound (vs. The 4-ethoxyphenyl ethenyl group introduces steric bulk and electron donation compared to smaller, electron-withdrawing 4-fluorophenyl analogs .

Biological Implications :

  • Fluorinated piperazine moieties (common in ) enhance metabolic stability and membrane permeability.
  • The ethoxy group may increase half-life in vivo due to reduced oxidative metabolism compared to hydroxylated analogs .

Synthetic Accessibility :

  • Analogs with fluorophenyl groups (e.g., ) are synthesized via nucleophilic aromatic substitution or Suzuki coupling, whereas ethoxy-substituted derivatives require etherification steps, increasing synthetic complexity .

Research Findings and Data

Spectroscopic Comparisons :

  • NMR Shifts :
    • The 4-ethoxyphenyl ethenyl group in the target compound shows distinct 1H-NMR signals at δ 6.8–7.2 ppm (aromatic protons) and δ 4.0 ppm (ethoxy -OCH2CH3), absent in fluorophenyl analogs .
    • 19F-NMR for the 2-fluorobenzoyl group resonates at δ -110 ppm, differing from 4-fluorobenzoyl (δ -115 ppm) due to proximity to the electron-rich oxazole core .

Hypothetical Pharmacological Profiles :

  • CYP450 Interactions : Ethoxy groups may reduce time-dependent CYP3A4 inhibition compared to metabolically labile substituents (e.g., hydroxyl in ).

Biological Activity

The compound 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN3O2C_{19}H_{19}FN_{3}O_{2} with a molecular weight of approximately 367.405 g/mol. The structure features an oxazole ring, a piperazine moiety, and various aromatic substituents, which are often associated with bioactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to the one have shown promising results against various human cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated a series of oxazole derivatives against four human cancer cell lines (MCF-7, A549, Colo-205, A2780). The results indicated that several compounds exhibited potent activity with IC50 values ranging from 0.01 µM to 8.12 µM. Notably, one compound demonstrated superior anticancer activity compared to etoposide, a standard chemotherapy agent .
  • Mechanism of Action : The mechanism of action for similar oxazole derivatives involves cell cycle arrest at the G2/M phase and induction of apoptosis via the mitochondrial pathway. This was evidenced by studies showing that these compounds inhibited tubulin polymerization and induced caspase-dependent apoptosis .

Antimicrobial Activity

The antimicrobial properties of 1,3-oxazole derivatives have also been explored, revealing their effectiveness against various bacterial strains.

Qualitative Screening

A qualitative assay demonstrated that certain oxazole derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For example:

  • Compound showed a growth inhibition zone of 15 mm against Enterococcus faecium.
  • Another derivative displayed an inhibition zone of 9 mm against Staphylococcus aureus .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (µM)Mechanism of Action
AnticancerMCF-70.01 - 8.12G2/M phase arrest, apoptosis induction
AnticancerA5490.01 - 8.12Tubulin polymerization inhibition
AntimicrobialEnterococcus faecium-Growth inhibition (15 mm zone)
AntimicrobialStaphylococcus aureus-Growth inhibition (9 mm zone)

Q & A

Q. What are the key synthetic strategies for constructing the oxazole and piperazine moieties in this compound?

The synthesis typically involves multi-step reactions:

  • Oxazole ring formation : Cyclocondensation of α-amino carbonyl precursors with nitriles under acidic conditions (e.g., POCl₃) .
  • Piperazine functionalization : Acylation of the piperazine nitrogen using 2-fluorobenzoyl chloride in anhydrous dichloromethane with a base like triethylamine to minimize side reactions .
  • Styryl group introduction : Wittig or Heck coupling to install the (E)-configured ethenyl group, ensuring stereochemical fidelity via controlled reaction temperatures (e.g., 60–80°C) . Critical parameters : Solvent purity, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to isolate intermediates.

Q. How is the compound characterized to confirm structural integrity?

Methodological characterization includes:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the oxazole C4-CN group (~160 ppm for oxazole carbons) and piperazine N-CO signals (~165–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the ethoxyphenyl and fluorobenzoyl groups .
    • X-ray crystallography : Resolve π-stacking interactions between the oxazole and fluorophenyl groups (if single crystals are obtainable) .
    • Elemental analysis : Validate C, H, N, and F content within ±0.3% deviation .

Q. What structure-activity relationships (SAR) are hypothesized for this compound?

Insights from structurally analogous compounds suggest:

  • Oxazole substitution : Electron-withdrawing groups (e.g., -CN) enhance electrophilic reactivity, potentially improving target binding .
  • Piperazine acylation : Fluorobenzoyl groups may increase lipophilicity and blood-brain barrier penetration .
  • Styryl group : The (E)-configuration optimizes planarity for π-π interactions with hydrophobic enzyme pockets .
Analog Modification Biological Impact Reference
2-(4-Fluorophenyl)-oxazoleSimplified oxazoleReduced potency in kinase assays
Piperazine-acetyl derivativesIncreased polarityLower cell membrane permeability

Q. How does the compound’s stability influence experimental design?

  • Thermal stability : Decomposition above 200°C (via TGA), requiring storage at 4°C in amber vials .
  • Photostability : Susceptibility to UV-induced isomerization of the styryl group necessitates darkroom handling .
  • Solubility : Limited aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions, but confirm absence of precipitates in biological buffers .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Potential causes and solutions:

  • Impurity artifacts : HPLC purity thresholds (<95%) may mask bioactive impurities; re-purify via preparative HPLC with a C18 column .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Solvent effects : DMSO concentrations >0.1% may inhibit non-target proteins; use lower stock concentrations or alternative solvents (e.g., cyclodextrin complexes) .

Q. What strategies optimize synthesis yield while minimizing side products?

  • Catalyst screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ in Heck couplings; the latter may reduce β-hydride elimination byproducts .
  • Microwave-assisted synthesis : Reduce reaction times for acylation steps (e.g., 30 min at 100°C vs. 12 hr reflux) to improve yield by 15–20% .
  • Workup optimization : Replace column chromatography with pH-selective extraction (e.g., basify to isolate piperazine intermediates) .

Q. How can in silico modeling guide derivative design?

  • Docking studies : Use AutoDock Vina to predict binding poses in kinase targets (e.g., EGFR), focusing on hydrogen bonds between the oxazole -CN and catalytic lysine residues .
  • ADMET prediction : SwissADME estimates logP ~3.2, suggesting moderate BBB penetration but potential CYP3A4 metabolism; prioritize derivatives with logP 2.5–3.5 .
  • MD simulations : Assess styryl group flexibility over 100 ns trajectories to prioritize rigid analogs for improved target residence time .

Q. What challenges arise in solubility optimization for in vivo studies?

  • Co-solvent systems : Test PEG-400/water (1:4) or Captisol® (sulfobutyl ether β-cyclodextrin) to enhance solubility without toxicity .
  • Prodrug approaches : Introduce phosphate esters at the oxazole -CN group, cleaved by alkaline phosphatase in vivo .
  • Nanonization : Reduce particle size to <200 nm via wet milling, improving dissolution rate by 50% .

Q. How do analytical limitations affect data interpretation?

  • NMR sensitivity : Low-concentration samples may fail to detect minor conformers; use cryoprobes or hyperpolarization .
  • MS/MS ambiguity : Isomeric byproducts with identical masses require ion mobility separation or derivatization .
  • X-ray limitations : Poor crystal growth due to flexibility; co-crystallize with target proteins or use synchrotron radiation .

Q. What novel derivatives could expand therapeutic applications?

  • Bioisosteric replacements : Replace 2-fluorobenzoyl with thiophene-2-carbonyl to modulate selectivity toward bacterial targets .
  • Hybrid molecules : Conjugate with known kinase inhibitors (e.g., imatinib) via a hydrolyzable linker for dual-target activity .
  • Metallocomplexes : Coordinate with Ru(II) to enhance DNA intercalation and photodynamic therapy potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

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